molecular formula C13H13NO2 B1587662 Ethyl 2-(quinolin-4-YL)acetate CAS No. 4789-81-5

Ethyl 2-(quinolin-4-YL)acetate

Cat. No. B1587662
CAS RN: 4789-81-5
M. Wt: 215.25 g/mol
InChI Key: NAYCHRONYVXKHF-UHFFFAOYSA-N
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Patent
US06875765B2

Procedure details

4-(Bis-ethoxycarbonyl methyl)-quinoline (5.05 g, 17.6 mmol), NaCl (2.06 g, 35.2 mmol), and H2O (0.63 mL, 35 mmol) were combined with DMSO (22 mL) in a round-bottom flask fitted with a reflux condenser. The heterogeneous mixture was stirred and heated to 160° C. for 90 minutes. TLC analysis (silca, 20% EtOAc-hexanes) indicated complete consumption of the starting material. The reaction was allowed to cool to room temperature and then was diluted with H2O. The dilution was extracted three times with EtOAc. The organic extracts were combined, washed with brine solution, dried over Na2SO4, filtered through celite, and concentrated. Purification by gradient elution chromatography (SiO2, 20% EtOAc-hexanes to 30% EtOAc-hexanes) gave 4-(ethoxycarbonyl methyl)-quinoline (1.81 g, 8.40 mmol) in 48% yield. MS (APCI) m/z 216.1 (M+H). 1H NMR (300 MHz) CDCl3 δ 8.87 (d, J=4.4 Hz, 1H), 8.14 (d, J=8.0 Hz, 1H), 8.00 (d, J=8.4 Hz, 1H), 7.73 (m, 1H), 7.60 (m, 1H), 7.34 (d, J=4.5 Hz, 1H), 4.17 (q, J=7.1 Hz, 2H), 4.07 (s, 2H), 1.23 (t, J=7.2 Hz, 3H).
Name
4-(Bis-ethoxycarbonyl methyl)-quinoline
Quantity
5.05 g
Type
reactant
Reaction Step One
Name
Quantity
2.06 g
Type
reactant
Reaction Step One
Name
Quantity
0.63 mL
Type
reactant
Reaction Step One
Name
Quantity
22 mL
Type
solvent
Reaction Step One
[Compound]
Name
EtOAc-hexanes
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([O:3][C:4]([CH:6](C(OCC)=O)[C:7]1[C:16]2[C:11](=[CH:12][CH:13]=[CH:14][CH:15]=2)[N:10]=[CH:9][CH:8]=1)=[O:5])[CH3:2].[Na+].[Cl-].O>CS(C)=O>[CH2:1]([O:3][C:4]([CH2:6][C:7]1[C:16]2[C:11](=[CH:12][CH:13]=[CH:14][CH:15]=2)[N:10]=[CH:9][CH:8]=1)=[O:5])[CH3:2] |f:1.2|

Inputs

Step One
Name
4-(Bis-ethoxycarbonyl methyl)-quinoline
Quantity
5.05 g
Type
reactant
Smiles
C(C)OC(=O)C(C1=CC=NC2=CC=CC=C12)C(=O)OCC
Name
Quantity
2.06 g
Type
reactant
Smiles
[Na+].[Cl-]
Name
Quantity
0.63 mL
Type
reactant
Smiles
O
Name
Quantity
22 mL
Type
solvent
Smiles
CS(=O)C
Step Two
Name
EtOAc-hexanes
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
160 °C
Stirring
Type
CUSTOM
Details
The heterogeneous mixture was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
fitted with a reflux condenser
CUSTOM
Type
CUSTOM
Details
consumption of the starting material
TEMPERATURE
Type
TEMPERATURE
Details
to cool to room temperature
ADDITION
Type
ADDITION
Details
was diluted with H2O
EXTRACTION
Type
EXTRACTION
Details
The dilution was extracted three times with EtOAc
WASH
Type
WASH
Details
washed with brine solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered through celite
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
Purification
WASH
Type
WASH
Details
by gradient elution chromatography (SiO2, 20% EtOAc-hexanes to 30% EtOAc-hexanes)

Outcomes

Product
Name
Type
product
Smiles
C(C)OC(=O)CC1=CC=NC2=CC=CC=C12
Measurements
Type Value Analysis
AMOUNT: AMOUNT 8.4 mmol
AMOUNT: MASS 1.81 g
YIELD: PERCENTYIELD 48%
YIELD: CALCULATEDPERCENTYIELD 47.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.